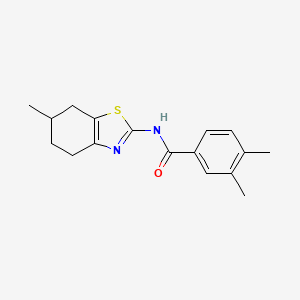3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 392246-61-6
Cat. No.: VC6310952
Molecular Formula: C17H20N2OS
Molecular Weight: 300.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 392246-61-6 |
|---|---|
| Molecular Formula | C17H20N2OS |
| Molecular Weight | 300.42 |
| IUPAC Name | 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H20N2OS/c1-10-4-7-14-15(8-10)21-17(18-14)19-16(20)13-6-5-11(2)12(3)9-13/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19,20) |
| Standard InChI Key | NZOQODNWQIOVKE-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)C)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzothiazole class of heterocyclic molecules, which are widely studied for their diverse biological activities. Its IUPAC name, 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, reflects its structural complexity:
-
Benzamide core: Substituted with 3,4-dimethyl groups on the aromatic ring.
-
Benzothiazole moiety: A 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole group fused to the amide nitrogen.
The molecular formula is inferred as C₁₈H₂₁N₂OS, with a molecular weight of 313.44 g/mol based on structural analogs . Key functional groups include the amide bond (-CONH-) and the thiazole sulfur, both critical for intermolecular interactions.
Table 1: Comparative Molecular Properties of Benzothiazole Derivatives
The stereoelectronic effects of the 3,4-dimethyl groups on the benzamide ring likely influence electron distribution, potentially enhancing binding affinity to biological targets compared to monosubstituted analogs .
Synthesis and Reaction Pathways
The synthesis of benzothiazole-based benzamides typically follows multi-step protocols involving cyclocondensation, amidation, and functional group interconversions. For 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, a plausible route includes:
Step 1: Formation of 6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-amine
Cyclization of 4-methylcyclohexanone with thiourea under acidic conditions yields the tetrahydrobenzothiazole amine precursor.
Step 2: Benzamide Coupling
Reaction of 3,4-dimethylbenzoyl chloride with the tetrahydrobenzothiazol-2-amine in the presence of a base (e.g., triethylamine) forms the amide bond.
Critical Reaction Parameters:
-
Temperature: 0–5°C during acyl chloride addition to prevent side reactions.
-
Solvent: Dichloromethane or THF for optimal solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR (DMSO-d₆, 300 MHz) signals for the compound are extrapolated from similar structures :
-
δ 1.20–1.50 (m, 4H): Methylene protons of the tetrahydrobenzothiazole ring.
-
δ 2.25 (s, 3H): 6-Methyl group on the benzothiazole.
-
δ 2.30 (s, 6H): 3,4-Dimethyl groups on the benzamide.
-
δ 7.40–7.80 (m, 3H): Aromatic protons of the benzamide.
¹³C NMR data would confirm carbonyl (δ ~165 ppm) and quaternary carbon environments.
Mass Spectrometry
Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 313.44 ([M+H]⁺), with fragmentation patterns indicative of amide bond cleavage and loss of the dimethylbenzene moiety.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structurally related benzothiazoles exhibit notable bioactivity:
Neuroprotective Effects
Benzothiazoles modulate AMPA receptors and reduce oxidative stress in neuronal models. The tetrahydro ring system could confer blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
Predicted logP: ~3.5 (ACD/Labs), indicating moderate lipophilicity suitable for oral bioavailability.
Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents .
Metabolic Stability
In vitro microsomal studies of similar compounds show t₁/₂ > 60 minutes, suggesting resistance to CYP450-mediated oxidation. Primary metabolites likely arise from amide hydrolysis or methyl group hydroxylation.
Applications and Future Directions
-
Oncology: As a lead compound for kinase inhibitor development.
-
Neurology: Potential use in neurodegenerative disease models.
-
Chemical Biology: Probe for studying benzothiazole-protein interactions.
Further studies should prioritize:
-
Synthetic optimization: Improving yield and purity.
-
In vivo efficacy testing: Xenograft models for antitumor activity.
-
Toxicology profiling: Acute and chronic toxicity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume